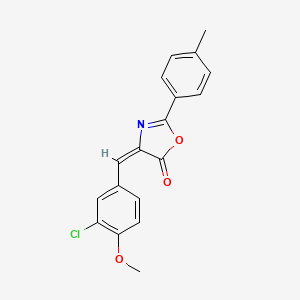![molecular formula C16H11Cl2N3O2 B5183805 N-(3-chlorophenyl)-2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5183805.png)
N-(3-chlorophenyl)-2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide is a synthetic compound that has been studied for its potential applications in scientific research. This compound is also known as CPOA and is classified as an oxadiazole derivative. The chemical structure of CPOA consists of a chlorophenyl group and an oxadiazole moiety, which are linked by an acetamide group.
Mecanismo De Acción
The mechanism of action of CPOA is not fully understood, but it is believed to involve the inhibition of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. CPOA may also act on other targets involved in pain and inflammation pathways.
Biochemical and Physiological Effects
Studies have shown that CPOA can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to have an analgesic effect in animal models of pain. The biochemical and physiological effects of CPOA are thought to be mediated by its interaction with specific targets in the body, such as cyclooxygenase enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CPOA in lab experiments is its potential as a tool for studying the mechanisms of pain and inflammation. Its anti-inflammatory and analgesic properties make it a useful compound for testing the efficacy of new drugs or for investigating the underlying mechanisms of these conditions. However, one limitation of using CPOA is that its mechanism of action is not fully understood, which may complicate interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on CPOA. One area of interest is the development of new drugs based on the structure of CPOA, which could have improved efficacy and fewer side effects than existing drugs. Another potential direction is the investigation of the mechanism of action of CPOA, which could lead to a better understanding of pain and inflammation pathways in the body. Additionally, further studies are needed to determine the safety and toxicity of CPOA in humans, which would be necessary for its potential use as a therapeutic agent.
Métodos De Síntesis
The synthesis of CPOA involves the reaction of 3-chlorobenzoyl chloride with 5-(3-chlorophenyl)-1,2,4-oxadiazole-3-amine in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to form N-(3-chlorophenyl)-2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide.
Aplicaciones Científicas De Investigación
CPOA has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2/c17-11-4-1-3-10(7-11)16-20-14(21-23-16)9-15(22)19-13-6-2-5-12(18)8-13/h1-8H,9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVPEVRHSSAMGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=NO2)CC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1-cyclopentyl-4-piperidinyl)-1H-pyrazol-5-yl]-4-phenylbutanamide](/img/structure/B5183723.png)
![5-bromo-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B5183727.png)
![N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4-pyridazinecarboxamide](/img/structure/B5183735.png)
![2-[(4-ethoxy-3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5183739.png)

![N~1~-cyclohexyl-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5183748.png)
![N-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-N-methylethanamine](/img/structure/B5183753.png)
![methyl 4-[4-(2-furoyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5183759.png)
![(2-{[2-(4-butoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5183766.png)
![3-chloro-4-ethoxy-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5183767.png)
![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-methylpiperidine](/img/structure/B5183777.png)
![N-(3'-chloro-3-biphenylyl)-1-[(2-ethyl-5-pyrimidinyl)methyl]-4-piperidinecarboxamide](/img/structure/B5183782.png)
![2-butyl-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5183786.png)
